(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid

Peptide Synthesis Chiral Resolution Enantiomeric Purity

Secure your supply of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid (CAS 69901-75-3), the essential chiral building block for HCV NS3-NS4A protease inhibitor synthesis. Its (2S) stereochemistry and Cbz protecting group are non-negotiable for maintaining biological activity and enabling orthogonal deprotection in complex peptide syntheses. The cyclohexyl side chain enhances metabolic stability, making this ≥98% pure intermediate critical for reproducible, high-yield manufacturing. Generic substitution risks stereochemical compromise and synthetic failure.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 69901-75-3
Cat. No. B554559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
CAS69901-75-3
Synonyms69901-75-3; (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylaceticacid; Z-Chg-OH; (S)-Cbz-Cyclohexylglycine; N-Z-D-alpha-Cyclohexylglycine; PubChem5639; cbz-l-cyclohexylglycine; 96065_ALDRICH; SCHEMBL2326093; 96065_FLUKA; CTK8B5073; MolPort-001-792-742; CS-M2257; ZINC2556689; ANW-47347; CZ-137; AKOS016842422; AJ-39949; AK-76430; BR-76430; N781; N-Benzyloxycarbonyl-2-cyclohexyl-L-glycine; AB0016037; ST2402752; TC-136092
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m0/s1
InChIKeyCUSYTUPJAYLNFQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid (CAS 69901-75-3) Supplier and Procurement Guide for Chiral Peptide Building Blocks


(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid (CAS 69901-75-3), also known as Cbz-L-cyclohexylglycine or Z-Chg-OH, is a chiral N-protected amino acid derivative with the molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . This compound is a glycine derivative featuring a benzyloxycarbonyl (Cbz/Z) protecting group on the α-amino group and a cyclohexyl side chain, and is primarily utilized as a building block in solution-phase peptide synthesis and as an intermediate in the preparation of serine protease inhibitors, particularly those targeting hepatitis C virus (HCV) NS3-NS4A protease .

Why (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid Cannot Be Replaced by Generic Amino Acid Derivatives


Generic substitution fails for this compound due to the strict orthogonality and stereochemical requirements of advanced peptide synthesis. The (2S) stereoisomer is essential for biological activity in downstream chiral applications, and its enantiomeric purity is non-negotiable [1]. Furthermore, the Cbz protecting group offers a distinct deprotection profile (catalytic hydrogenolysis) that is orthogonal to the acid-labile Boc and base-labile Fmoc groups commonly used in solid-phase synthesis, enabling selective deprotection in complex, multi-step solution-phase routes . Simply substituting a different protecting group or the racemic or D-enantiomer would compromise synthetic strategy, yield, and the stereochemical integrity of the final product.

Quantitative Differentiation of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic Acid (CAS 69901-75-3) vs. Analogs


Chiral Purity: (2S)-Cbz-Chg-OH vs. (2R)-Cbz-Chg-OH

The (2S) enantiomer of Cbz-cyclohexylglycine demonstrates a specific and well-characterized chiral purity profile essential for its use as a building block. Commercially available material is supplied with a specified limit for the undesired (2R) enantiomer. One vendor specification for the (2S) isomer sets the enantiomer impurity level at ≤0.5% by HPLC [1]. This ensures an enantiomeric excess (ee) of ≥99%, which is a critical quality attribute for chiral building blocks. In contrast, the (2R) enantiomer (CAS 69901-85-5) is available but is unsuitable for applications requiring the (2S) stereoisomer, which is the native configuration for L-cyclohexylglycine derivatives in biologically active peptides .

Peptide Synthesis Chiral Resolution Enantiomeric Purity

Deprotection Orthogonality: Cbz vs. Fmoc and Boc Protecting Groups

The Cbz (benzyloxycarbonyl) protecting group offers a distinct and orthogonal deprotection pathway compared to the more common Fmoc and Boc groups. Cbz is removed under neutral, reductive conditions via catalytic hydrogenolysis (H₂, Pd/C), whereas Fmoc requires basic conditions (e.g., piperidine) and Boc requires acidic conditions (e.g., TFA) . This orthogonality is a quantitative advantage in multi-step solution-phase syntheses: when Boc and Cbz are present, Cbz can be selectively removed by hydrogenolysis without affecting Boc, or Boc can be removed by acid without affecting Cbz [1]. This allows for precise, sequential deprotection without the cross-reactivity that would occur if two acid-labile or two base-labile protecting groups were used.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Application in HCV Protease Inhibitors: Cbz-Chg-OH as a Validated Intermediate

This specific Cbz-protected cyclohexylglycine derivative is a documented building block in the synthesis of peptidomimetic inhibitors of the hepatitis C virus (HCV) NS3-NS4A protease . For instance, a patent describes the coupling of N-Cbz-L-cyclohexylglycine with a dipeptide ester, followed by catalytic hydrogenolysis to deprotect the Cbz group and yield a key tripeptide intermediate [1]. While many glycine derivatives exist, the combination of the (S)-cyclohexyl side chain and the Cbz protecting group is specifically validated for this class of antiviral compounds. An unprotected or differently protected analog would require a different synthetic route and may not yield the same final product.

HCV NS3-NS4A Protease Antiviral Research Peptidomimetic Synthesis

Key Application Scenarios for Procuring (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic Acid


Synthesis of HCV NS3-NS4A Protease Inhibitors

This compound is a key building block in the multi-step synthesis of peptidomimetic inhibitors targeting the HCV NS3-NS4A protease, a validated antiviral target [1]. Its use is documented in patent literature for the construction of α-ketoamide-based inhibitors, where the Cbz group is removed via catalytic hydrogenolysis after peptide coupling [2]. Researchers developing novel antivirals or generic versions of existing HCV protease inhibitors will require this specific, validated intermediate.

Solution-Phase Peptide Synthesis Requiring Orthogonal Deprotection

The Cbz protecting group's orthogonality to acid-labile (e.g., Boc, t-Bu) and base-labile (e.g., Fmoc) groups makes this compound ideal for complex, multi-step solution-phase peptide syntheses where selective deprotection is required [1]. For example, it allows for the stepwise elongation of a peptide chain while keeping other protecting groups intact, enabling precise control over the synthetic sequence.

Synthesis of Chiral Cyclohexylglycine-Containing Peptides

The cyclohexyl side chain imparts increased lipophilicity and conformational constraint to peptides, often enhancing their metabolic stability and receptor binding affinity [1]. This Cbz-protected derivative allows for the straightforward incorporation of this unnatural amino acid into peptide chains. The high enantiomeric purity (≥99% ee) of the (2S) isomer ensures that the resulting peptide maintains the correct stereochemistry for biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.